molecular formula C33H33ClN2O2 B12775029 (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate CAS No. 83968-92-7

(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate

Cat. No.: B12775029
CAS No.: 83968-92-7
M. Wt: 525.1 g/mol
InChI Key: QYWXLTBSPPIORG-UHFFFAOYSA-M
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Description

(4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate is a complex organic compound that features a combination of aromatic and heterocyclic structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the chlorophenyl group and the formation of the cyclohexadienylidene structure. The final step involves the formation of the diethylammonium acetate salt.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of catalysts, controlled reaction conditions (temperature, pressure, pH), and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole and cyclohexadienylidene moieties.

    Reduction: Reduction reactions could target the chlorophenyl group or the double bonds within the cyclohexadienylidene structure.

    Substitution: Substitution reactions, such as nucleophilic or electrophilic aromatic substitution, could occur at the aromatic rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) or chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) may be used.

    Substitution: Reagents such as halogens (Cl2, Br2) or nitrating agents (HNO3) under acidic conditions.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield quinone derivatives, while reduction could produce fully saturated compounds.

Scientific Research Applications

Chemistry

In chemistry, this compound could be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalization reactions.

Biology

In biological research, the compound might be studied for its potential interactions with biological macromolecules, such as proteins or nucleic acids.

Medicine

Medically, the compound could be investigated for its pharmacological properties, including potential anti-inflammatory, anticancer, or antimicrobial activities.

Industry

Industrially, the compound might find applications in the development of new materials, such as polymers or dyes, due to its aromatic and heterocyclic nature.

Mechanism of Action

The mechanism by which (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate exerts its effects would depend on its specific interactions with molecular targets. These could include binding to enzymes, receptors, or DNA, leading to modulation of biological pathways.

Comparison with Similar Compounds

Similar Compounds

  • (4-((2-Bromophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate
  • (4-((2-Fluorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate

Uniqueness

The uniqueness of (4-((2-Chlorophenyl)(1-methyl-2-phenyl-1H-indol-3-yl)methylene)-2,5-cyclohexadien-1-ylidene)diethylammonium acetate lies in its specific combination of functional groups and structural features, which may confer distinct chemical reactivity and biological activity compared to similar compounds.

Properties

CAS No.

83968-92-7

Molecular Formula

C33H33ClN2O2

Molecular Weight

525.1 g/mol

IUPAC Name

3-[(2-chlorophenyl)-(1,1-diethylpyridin-1-ium-4-ylidene)methyl]-1-methyl-2-phenylindole;acetate

InChI

InChI=1S/C31H30ClN2.C2H4O2/c1-4-34(5-2)21-19-23(20-22-34)29(25-15-9-11-17-27(25)32)30-26-16-10-12-18-28(26)33(3)31(30)24-13-7-6-8-14-24;1-2(3)4/h6-22H,4-5H2,1-3H3;1H3,(H,3,4)/q+1;/p-1

InChI Key

QYWXLTBSPPIORG-UHFFFAOYSA-M

Canonical SMILES

CC[N+]1(C=CC(=C(C2=CC=CC=C2Cl)C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C=C1)CC.CC(=O)[O-]

Origin of Product

United States

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